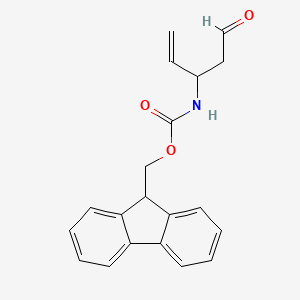

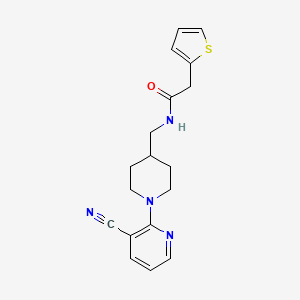

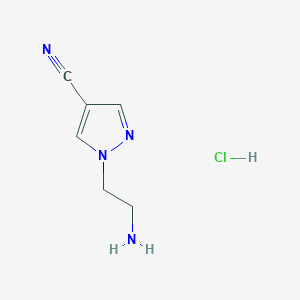

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine” is part of a class of organic molecules that incorporate elements of benzofuran and pyrrolidine structures. This class of compounds is of interest due to their potential in various fields of chemistry and materials science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves ring opening followed by ring closure reactions, utilizing precursors such as furfurals or furyl imines to afford structurally complex heterocycles. For example, the synthesis of novel compounds involving the incorporation of benzofuran and pyrrolidine units can proceed through multi-step chemical processes, including the use of organolithium, Grignard, or organozinc reagents for functional group manipulations and subsequent cyclization reactions to form the desired heterocyclic frameworks (Kelly, Kerrigan, & Walsh, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this class is often elucidated through spectral analysis and quantum studies. Advanced computational methods, such as DFT (Density Functional Theory) calculations, play a crucial role in predicting and confirming the structural parameters, electronic properties, and reactivity profiles of these compounds. Studies have shown that the structural stability and electronic properties can be accurately predicted, aiding in the understanding of their chemical behavior (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their structural features, including the presence of benzofuran and pyrrolidine units. The local reactivity descriptors from computational studies indicate high reactivity for nucleophilic attacks at specific carbon atoms, which is crucial for further functionalization of the molecule. These properties are essential for designing synthetic strategies for complex molecules (Halim & Ibrahim, 2022).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are significantly influenced by the molecular structure. While specific data on “3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine” was not directly available, related compounds exhibit a range of physical properties that can be tuned by modifying the substituents on the benzofuran and pyrrolidine rings. These modifications can affect the compound's phase stability, solubility in different solvents, and thermal properties.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, electrophilic/nucleophilic regions, and potential for specific reactions (e.g., cycloadditions, electrophilic substitutions), are dictated by the electronic configuration and the spatial arrangement of atoms within the molecule. Computational chemistry tools provide insights into the electronic structure, predicting reactivity and interaction with other molecules. For instance, NBO (Natural Bond Orbital) analysis reveals hyperconjugative interactions and electron density distribution, which are critical for understanding the chemical behavior of such compounds (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

Addition/Oxidative Rearrangement for Substituted Furans and Pyrroles

Furans and pyrroles are crucial synthons in chemical synthesis, found in natural products, pharmaceutical agents, and materials. A novel method employing addition of organolithium, Grignard, and organozinc reagents to 3-furfural has been developed to provide 3-furyl alcohols, which upon oxidative rearrangement yield 2-substituted 3-furfurals and 2-substituted 3-formyl pyrroles. This approach opens new pathways to these heterocycles, emphasizing the versatility of furan and pyrrole derivatives in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).

Multicomponent Syntheses of Heterocycles

Alkynones and chalcones, serving as three-carbon building blocks, are efficiently generated by palladium-copper catalyzed reactions, leading to the formation of furans, pyrroles, and other heterocycles through sequential and consecutive transformations. This diversity-oriented approach to heterocycle synthesis showcases the strategic use of these building blocks in creating complex molecular architectures (Müller, 2010).

Domino Reactions for Sulfonylated Furans

An efficient three-component domino reaction has been developed for the preparation of sulfonylated furan derivatives. This method exhibits excellent functional group tolerance and efficiency, highlighting the importance of sulfonylation in the diversification of furan chemistry (Cui, Zhu, Li, & Cao, 2018).

Enantioselective Synthesis of Heterocycles

A new enantio- and diastereoselective approach to pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold has been reported. Utilizing simple quinine as a catalyst, this method benefits from a broad substrate scope and high stereochemical efficiency, underlining the relevance of asymmetric synthesis in accessing biologically relevant heterocyclic moieties (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Novel Routes to Heterocycles

Direct cross-coupling methods have been developed to access diverse aromatic sulfides, including benzofuran derivatives. Using Na2S2O3 as a sulfurating agent, this palladium-catalyzed approach allows for the synthesis of compounds containing furan, benzofuran, and other heterocyclic moieties without the need for thiols or thiophenols (Qiao, Wei, & Jiang, 2014).

Propriétés

IUPAC Name |

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-17(15-4-7-20-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)5-8-21-16/h1-2,4,7,9,11,14H,3,5-6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWJSMJEDWFPGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)